7-chloro-1-methyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLNDZBPMHUSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Chloro 1 Methyl 1h Benzo D Imidazole and Its Structural Analogues
Classical and Modern Synthetic Routes to the Benzimidazole (B57391) Core
The construction of the benzimidazole ring system is a cornerstone of heterocyclic chemistry. nih.gov Methodologies have evolved from classical high-temperature condensations to modern catalytic processes, offering improved yields and milder conditions. chemmethod.com
Historically, the most common method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an ester, acyl chloride, or nitrile) under strong acidic conditions and often at elevated temperatures. preprints.orgnih.gov A variation of this classical approach involves reacting o-phenylenediamine with formic acid to produce the parent benzimidazole. researchgate.net For 2-substituted derivatives, other carboxylic acids or aldehydes can be used. nih.govresearchgate.net The first synthesis of a benzimidazole, reported in 1872, involved the reduction of 2-nitro-4-methyl acetanilide (B955) to form 2,5-dimethyl benzimidazole. chemmethod.com
Modern synthetic routes offer significant advantages over classical methods, including milder reaction conditions, higher yields, and greater functional group tolerance. arabjchem.org These often employ metal catalysts or metal-free conditions. The condensation of o-phenylenediamines with aldehydes is one of the most efficient and direct methods. rsc.org Various catalytic systems have been developed to facilitate this transformation, including:
Metal-Catalyzed Reactions: A range of metal catalysts, such as those based on palladium, copper, indium(III) triflate, lanthanum chloride, and cobalt ferrite (B1171679) nanoparticles, have been successfully used. arabjchem.org For instance, copper acetate (B1210297) has been used to catalyze the cross-coupling of o-phenylenediamine with aldehydes. arabjchem.org
Photocatalytic Methods: A metal-free approach using Rose Bengal as a photocatalyst allows for the condensation of o-phenylenediamines with various aldehydes under visible light, offering an efficient route to functionalized benzimidazoles. nih.gov
Oxidative Condensations: Hypervalent iodine reagents can be used as oxidants in a one-step process to synthesize 2-arylbenzimidazoles from phenylenediamines and aldehydes under mild conditions. benthamdirect.com
The synthesis of the specific target, 7-chloro-1-methyl-1H-benzo[d]imidazole, would typically start from 3-chloro-N1-methylbenzene-1,2-diamine. The subsequent cyclization with an appropriate one-carbon source (like formic acid or an equivalent) would yield the desired product.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Classical (Phillips-Ladenburg) | o-phenylenediamine, Carboxylic Acid/Aldehyde | High temperature, strong acid (e.g., HCl) | Well-established, simple reagents | Harsh conditions, low functional group tolerance, often requires high temperatures |
| Modern (Metal-Catalyzed) | o-phenylenediamine, Aldehyde | Metal catalyst (e.g., Cu, Pd, In, La), often milder temperatures | High yields, milder conditions, greater substrate scope | Catalyst cost and toxicity, potential for metal contamination in the product |
| Modern (Photocatalytic) | o-phenylenediamine, Aldehyde | Photocatalyst (e.g., Rose Bengal), visible light | Metal-free, mild conditions, operationally simple | Requires photochemical reactor setup |
| Modern (Oxidative Condensation) | o-phenylenediamine, Aldehyde | Oxidant (e.g., hypervalent iodine) | Short reaction times, high yields, simple procedure | Stoichiometric use of oxidant can generate waste |
Regioselective Functionalization and Derivatization Strategies for this compound
Once the benzimidazole core is synthesized, further derivatization is often required. Regioselective functionalization allows for the precise introduction of substituents at specific positions on the ring, which is crucial for tuning the molecule's properties. The most common positions for substitution on the benzimidazole ring are the C2, N1, and benzene (B151609) ring positions (C4-C7). researchgate.net
For this compound, the N1 position is already occupied by a methyl group, directing further reactions to other sites. The C2 position is particularly reactive and a primary target for functionalization.
C-H Activation and Arylation: Direct C-H activation has emerged as a powerful tool for derivatizing heterocycles, avoiding the need for pre-functionalized substrates. Nickel-catalyzed C-H arylations and alkenylations of imidazoles have been successfully achieved using phenol (B47542) derivatives and chloroarenes. nih.govresearchgate.net This method, employing a Ni(OTf)₂/dcype catalytic system in a tertiary alcohol solvent, can facilitate C2-arylation on N-methyl benzimidazoles. nih.govresearchgate.net Similarly, palladium-catalyzed C-H activation, promoted by thiourea, offers another route to construct C-N bonds at the C2 position. nih.gov Microwave-assisted, palladium-catalyzed regioselective halogenation has also been demonstrated for related heterocyclic systems, utilizing the ring's nitrogen atom as a directing group. nih.gov
Synthesis of Key Intermediates: A key strategy for derivatization involves the synthesis of a versatile intermediate that can be elaborated into various analogues. For instance, this compound-2-carbaldehyde is a valuable precursor. evitachem.com Its synthesis typically begins with a precursor like 4-chloro-1,2-phenylenediamine, followed by cyclization and subsequent introduction of the aldehyde group via formylation or oxidation of a hydroxymethyl derivative. evitachem.com This aldehyde can then undergo a range of reactions:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate. evitachem.com
Reduction: Reduction with agents such as sodium borohydride (B1222165) can yield the corresponding alcohol. evitachem.com
Condensation Reactions: The aldehyde can react with various nucleophiles to form Schiff bases, chalcones, or other complex structures.
Nucleophilic Substitution: The chloro substituent at the C7 position can potentially be replaced by various nucleophiles, opening up another avenue for creating diverse derivatives. evitachem.com
| Starting Material | Reagents/Method | Position of Functionalization | Product Example |
| N-methyl benzimidazole | Phenol derivative, Ni(OTf)₂/dcype | C2 | 2-Aryl-1-methyl-1H-benzo[d]imidazole |
| This compound | Formylation Reagents | C2 | This compound-2-carbaldehyde |
| This compound-2-carbaldehyde | Potassium Permanganate | C2 (aldehyde oxidation) | This compound-2-carboxylic acid |
| 6-chloro-1-methyl-1H-benzo[d]imidazol-2-amine | Epoxide, Et₃N, Microwave | N2 (of amine) | 2-(4-(3-((6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile acs.org |
Green Chemistry Principles and Sustainable Synthesis Approaches for Benzimidazole Derivatives
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. chemmethod.comchemmethod.com Conventional methods for benzimidazole synthesis often involve harsh conditions, toxic solvents, and lengthy reaction times, making them environmentally undesirable. chemmethod.comsphinxsai.com
Sustainable alternatives focus on several key areas:
Microwave-Assisted Synthesis: Microwave irradiation has proven to be a highly effective method for accelerating organic reactions. benthamdirect.comarkat-usa.org For benzimidazole synthesis, it dramatically reduces reaction times from hours to minutes and often increases yields. benthamdirect.comarkat-usa.orgmdpi.com Catalyst-free, microwave-assisted methods for condensing o-phenylenediamines and aldehydes have been developed, achieving yields of 94-98% in 5-10 minutes. benthamdirect.com Other approaches use catalysts like erbium triflate (Er(OTf)₃) or sodium hypophosphite under microwave irradiation. preprints.orgmdpi.comtandfonline.com
Ultrasound-Assisted Synthesis: Sonochemistry provides another energy-efficient alternative. The use of ultrasonic irradiation can promote the condensation of o-phenylenediamines and aldehydes, often without the need for a catalyst, leading to shorter reaction times (8-30 minutes) and high yields (92-95%). doi.orgrawdatalibrary.netnih.gov Nanocatalysts, such as zinc ferrite (ZnFe₂O₄) or copper oxide-decorated reduced graphene oxide (CuO-rGO), have been used in conjunction with ultrasound to further enhance reaction efficiency in aqueous media. doi.orgtandfonline.com
Use of Green Solvents and Catalysts: Replacing hazardous organic solvents is a primary goal of green chemistry. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DESs) have been employed as environmentally benign reaction media. sphinxsai.commdpi.comeprajournals.com DESs, which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea), can act as both the solvent and catalyst, simplifying the reaction and workup. nih.govmdpi.comresearchgate.net Recyclable catalysts, such as copper(II) loaded on alginate hydrogel beads or various nanoparticles, also contribute to a more sustainable process. nih.govdoi.org
| Green Approach | Key Features | Example Conditions | Advantages |
| Microwave-Assisted | Rapid heating, reduced reaction time | o-phenylenediamine, aldehyde, catalyst-free or with Er(OTf)₃ | High yields (up to 99%), extremely fast (5-10 min), often solvent-free. benthamdirect.commdpi.com |
| Ultrasound-Assisted | Acoustic cavitation enhances reactivity | o-phenylenediamine, aldehyde, catalyst-free in EtOH/H₂O or with ZnFe₂O₄ catalyst | High yields (88-95%), short times (8-30 min), mild conditions. doi.orgrawdatalibrary.net |
| Deep Eutectic Solvents (DES) | Biodegradable, low-cost, acts as solvent and catalyst | o-phenylenediamine, aldehyde, Choline chloride/Urea (DES) | High selectivity, simple workup, reusable solvent/catalyst system. nih.govresearchgate.net |
| Nanocatalysis in Water | Heterogeneous catalyst, aqueous medium | 2-haloaniline, NaN₃, aldehyde, CuO-rGO catalyst, ultrasound | Environmentally benign solvent, high catalyst activity and reusability. tandfonline.com |
| Solvent-Free Reactions | Reactants are mixed without a solvent | o-phenylenediamine, aldehyde, solid catalyst (e.g., ZnO-NP) | Reduces solvent waste, simplified purification, high efficiency. eprajournals.com |
Synthesis of Hybrid Molecules Incorporating the this compound Moiety
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. nih.gov This approach aims to create hybrid compounds that may exhibit improved affinity, better efficacy, or the ability to interact with multiple biological targets. nih.govnih.gov The benzimidazole scaffold is a popular component in the design of such hybrids due to its versatile biological profile. nih.govnih.govresearchgate.net
A notable example involves the synthesis of hybrid molecules composed of 7-chloroquinoline (B30040) and benzimidazole structures. nih.gov In one study, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were synthesized to explore their biological activities. The synthetic strategy involved connecting the two heterocyclic systems through different linkers, such as a 4-phenyl piperazine (B1678402) group. nih.gov The key steps included the nucleophilic substitution of fluorine in 4-fluorobenzaldehyde (B137897) with 7-chloro-4-(piperazin-1-yl)quinoline (B128142) to form an aldehyde intermediate. This intermediate was then condensed with various substituted 1,2-diaminobenzene precursors using sodium metabisulfite (B1197395) to construct the final benzimidazole-quinoline hybrids. nih.gov
Other types of benzimidazole hybrids that have been explored include:
Benzimidazole-Thiazole Hybrids: These have been synthesized by reacting imidazole-hydrazinecarbothioamide with various phenacyl bromides. nih.gov
Benzimidazole-Triazole Hybrids: These have been synthesized to target specific enzymes, with studies showing that substituents on both the benzimidazole and triazole rings are crucial for activity. nih.gov
Benzimidazole-Chalcone Hybrids: These are another class of hybrid molecules that have been investigated for their biological potential.
The synthesis of these hybrids demonstrates the utility of the benzimidazole core, including substituted versions like this compound, as a foundational element for building complex, multi-functional molecules.
| Hybrid Class | Linked Moiety | Linker Type | Synthetic Strategy |
| Quinoline-Benzimidazole | 7-Chloroquinoline | Phenyl piperazine | Nucleophilic substitution followed by condensation with a diamine. nih.gov |
| Thiazole-Benzimidazole | Thiazole | Direct bond or short linker | Cyclization of thiosemicarbazone derivatives. nih.gov |
| Triazole-Benzimidazole | 1,2,4-Triazole | Various linkers | Multi-step synthesis involving formation of hydrazide and subsequent cyclization. nih.gov |
| Phthalimide-Benzimidazole | Phthalimide (B116566) | Alkyl chain | Integration of benzimidazole with a phthalimide subunit via an appropriate linker. nih.gov |
Chemical Reactivity and Mechanistic Investigations of 7 Chloro 1 Methyl 1h Benzo D Imidazole Transformations
Electrophilic and Nucleophilic Substitution Reactions of the Benzimidazole (B57391) Ring
The benzimidazole scaffold is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity and reactivity being heavily influenced by the existing substituents.
Nucleophilic Substitution: The electron-withdrawing nature of the chloro group at the 7-position makes the carbon atom to which it is attached susceptible to nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by various nucleophiles, providing a versatile pathway for synthetic diversification. evitachem.com While studies on 7-chloro-1-methyl-1H-benzo[d]imidazole itself are specific, extensive research on analogous compounds demonstrates this reactivity. For instance, the chloro group on 5-chloro-2-nitroacetanilide readily undergoes nucleophilic substitution with N-substituted piperazines. nih.govacs.org Similarly, studies on 6-bromo-2-chloro-1-methyl-1H-benzo[d]imidazole show that halogen atoms on the benzimidazole core can be substituted by other functional groups using nucleophilic reagents. The chlorine at the C2 position is noted to be particularly reactive, but halogens on the benzene (B151609) ring are also known to participate in these reactions.
Electrophilic Substitution: The benzimidazole ring system can also undergo electrophilic substitution. While the imidazole (B134444) ring is generally less reactive towards electrophiles than the fused benzene ring, reactions such as halogenation can occur. For example, direct halogenation of a benzimidazole ring is possible using reagents like N-bromosuccinimide or N-chlorosuccinimide. Furthermore, C-H arylation at the C2 position of 1-methyl-1H-benzo[d]imidazole has been achieved using dual copper/photoredox catalysis, indicating that carbon positions on the imidazole portion can be functionalized under specific catalytic conditions.
The following table summarizes representative substitution reactions on analogous chloro-substituted benzimidazole systems.
| Reactant | Reagent(s) | Conditions | Product | Reference |
| 5-chloro-2-nitroacetanilide | N-substituted piperazines, Triethylamine (TEA) | DMSO, 120 °C | 2-nitroacetanilide derivatives | nih.gov |
| 2-chloro-1H-benzo[d]imidazole | Morpholine | - | 4-(1H-benzo[d]imidazol-2-yl)morpholine | ekb.eg |
| 2-chloro-1H-benzo[d]imidazole | Wittig Horner reagents (e.g., triethyl phosphonoacetate) | DMF | Phosphoryl and phosphonate (B1237965) derivatives | ekb.eg |
Redox Chemistry and Associated Reaction Pathways
The redox behavior of benzimidazole derivatives is a critical aspect of their chemistry, often investigated using electrochemical techniques like cyclic voltammetry (CV). doi.orgusm.my These studies reveal the potentials at which the molecules undergo oxidation and reduction, providing insight into their electronic properties and potential reaction pathways.
The redox potentials of the benzimidazole core are significantly modulated by its substituents. An electron-withdrawing group like the chloro substituent at the C-7 position is expected to make the molecule harder to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential) compared to the unsubstituted parent compound. Conversely, the electron-donating methyl group at the N-1 position would have the opposite effect.
Cyclic voltammetry studies on various substituted benzimidazoles confirm their redox activity. For example, fluorinated benzimidazolo-1,3,5-triazine derivatives display irreversible oxidation waves at potentials between 1.66 V and 2.41 V. researchgate.net In another study, silver(I) complexes of benzimidazolium salts showed an irreversible one-electron reduction process corresponding to the Ag(I)/Ag(0) couple at approximately -0.750 V. researchgate.net Research on symmetrically substituted benzimidazoles has explored their proton-coupled electron transfer (PCET) processes, where redox events are linked with proton transfers. rsc.org These studies use CV to determine the thermodynamic parameters of the PCET process, with potentials being calculated and compared using Density Functional Theory (DFT). rsc.org
The table below presents redox potential data from CV studies on related benzimidazole derivatives, illustrating the range of observed electrochemical behavior.
| Compound | Redox Event | Potential (V) vs. SCE | Conditions | Reference |
| Monofluorinated benzimidazole derivative | Anodic wave (A₁) | 1.66 (irreversible) | Platinum disk electrode, CH₃CN + 0.1 M TBAP | researchgate.net |
| Monofluorinated benzimidazole derivative | Anodic wave (A₂) | 2.27 (irreversible) | Platinum disk electrode, CH₃CN + 0.1 M TBAP | researchgate.net |
| Silver(I) NHC complex of 5,6-dimethyl benzimidazole | Ag(I)/Ag(0) reduction | -0.750 (irreversible) | Acetonitrile, 0.1 M [Bu₄N][PF₆] | researchgate.net |
| Disubstituted benzimidazole-phenol | E2PT (Two-proton transfer) | 0.65 (calculated) | DFT calculation | rsc.org |
Catalytic Transformations Involving this compound
The this compound scaffold is relevant in catalytic chemistry in two primary contexts: as a ligand in transition-metal catalysts and as a substrate in catalytic cross-coupling reactions.
Benzimidazole derivatives are frequently employed as N-donor ligands to stabilize metal centers in homogeneous catalysis, particularly for palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling. researchgate.netmdpi.com The imidazole nitrogen atoms effectively coordinate to the metal, influencing the catalyst's activity and stability. researchgate.net
More directly, the C-Cl bond on the benzene ring of this compound serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. Studies on the closely related 6-bromo-2-chloro-1-methyl-1H-benzo[d]imidazole confirm its participation in Suzuki-Miyaura and Heck reactions to form more complex molecules. Palladium-catalyzed Sonogashira cross-coupling reactions have also been successfully applied to bromo-substituted imidazo[1,2-a]pyridines, demonstrating the utility of C-X bonds on related heterocyclic systems for derivatization. beilstein-journals.org
Furthermore, the synthesis of the benzimidazole core itself often relies on catalysis. Cobalt-catalyzed intramolecular C-N cross-coupling has been used to synthesize a structurally similar compound, 4-bromo-6-chloro-2-methyl-1-phenyl-1H-benzo[d]imidazole, from a (Z)-N'-(2-halophenyl)-N-phenylamidine precursor. psu.edu Other methods utilize catalysts like ZnO nanoparticles or p-toluenesulfonic acid for the condensation of o-phenylenediamines and aldehydes. nih.govnih.gov
Below are examples of catalytic reactions involving related chloro-benzimidazole structures.
| Reaction Type | Substrate | Catalyst System | Product Type | Reference |
| Intramolecular C-N Cross-Coupling | (Z)-N'-(2-bromo-5-chlorophenyl)-N-phenylacetamidine | Co(acac)₂·2H₂O / 1,10-phenanthroline | 6-chloro-2-methyl-1-phenyl-1H-benzo[d]imidazole | psu.edu |
| Suzuki-Miyaura Coupling | Aryl Chlorides | Palladium / Xylyl-linked bis-benzimidazolium salt (ligand) | Biaryls | mdpi.com |
| Condensation | 4-chloro-o-phenylenediamine, aromatic aldehydes | Sodium metabisulfite (B1197395) | 6-chloro-1H-benzimidazole derivatives | nih.gov |
| Condensation | o-phenylenediamine (B120857), aromatic aldehydes | ZnO Nanoparticles | 2-substituted-1H-benzimidazoles | nih.gov |
Studies on Reaction Kinetics and Mechanistic Pathways
Understanding the kinetics and mechanisms of reactions involving benzimidazoles is crucial for optimizing reaction conditions and developing new synthetic methodologies. These investigations are carried out using both experimental techniques and computational modeling.
Mechanistic Pathways: Proposed mechanisms are often supported by identifying intermediates and using computational methods like Density Functional Theory (DFT). nih.govresearchgate.net For the synthesis of benzimidazoles via the condensation of o-phenylenediamine and an aldehyde catalyzed by ZnO nanoparticles, a plausible mechanism has been proposed. nih.gov It begins with the activation of the aldehyde's carbonyl group by the nano-ZnO catalyst. This is followed by a nucleophilic attack from one of the amine groups of o-phenylenediamine to form an intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the final benzimidazole product. nih.gov Similarly, DFT calculations have been employed to model transition states and intermediates in base-mediated cyclization reactions of benzimidazole derivatives, elucidating complex multi-step transformations. nih.gov
The following table presents kinetic data from a study on a related benzimidazole synthesis.
| Kinetic Parameter | Value | Conditions | Reference |
| Reaction Order (o-phenylenediamine) | 1 | Xylose catalyst, H₂O, thermal | researchgate.net |
| Reaction Order (Benzaldehyde) | 1 | Xylose catalyst, H₂O, thermal | researchgate.net |
| Overall Reaction Order | 2 | Xylose catalyst, H₂O, thermal | researchgate.net |
| Activation Energy (Ea) | 27.34 kJ/mol | Xylose catalyst, H₂O, thermal | researchgate.net |
| Enthalpy of Activation (ΔH‡) | 24.73 kJ/mol | Xylose catalyst, H₂O, thermal | researchgate.net |
| Entropy of Activation (ΔS‡) | -216.9 J/mol·K | Xylose catalyst, H₂O, thermal | researchgate.net |
| Gibbs Free Energy of Activation (ΔG‡) | 93.57 kJ/mol | Xylose catalyst, H₂O, thermal | researchgate.net |
Computational and Theoretical Chemistry Studies of 7 Chloro 1 Methyl 1h Benzo D Imidazole
Molecular Dynamics and Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netacs.org For a molecule like 7-chloro-1-methyl-1H-benzo[d]imidazole, which has a relatively rigid bicyclic core, MD simulations are particularly useful for exploring its conformational behavior in different environments, such as in aqueous solution or near a biological receptor. researchgate.net
The simulations can reveal the preferred torsion angles, the flexibility of substituents, and the formation of intermolecular interactions like hydrogen bonds with solvent molecules. nih.gov By simulating the system over a period (from nanoseconds to microseconds), MD can provide a detailed picture of the molecule's dynamic stability and how it might adapt its conformation to fit into a binding pocket of a protein. researchgate.net This information is complementary to static docking studies and provides a more realistic view of the ligand-target interactions in a physiological context. tandfonline.com
Quantum Chemical Calculations of Spectroscopic Properties and Reactivity Parameters
Quantum chemical calculations, primarily using DFT, are highly effective for predicting spectroscopic properties and a range of reactivity parameters. niscpr.res.inresearchgate.net By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum that can be compared with experimental data to confirm the molecular structure. acs.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which is crucial for structural elucidation. researchgate.netresearchgate.net
Beyond spectroscopy, these calculations provide quantitative measures of chemical reactivity. The molecular electrostatic potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecule's surface. dergipark.org.trbhu.ac.in Regions of negative potential (typically colored red or yellow) indicate sites prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. dergipark.org.tr For benzimidazole (B57391) derivatives, negative potentials are often found near the nitrogen atoms of the imidazole (B134444) ring. dergipark.org.tr
Representative Global Reactivity Parameters
This table showcases typical global reactivity parameters derived from quantum chemical calculations for benzimidazole derivatives. The values are for illustrative purposes.
| Parameter | Symbol | Significance |
|---|---|---|
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Chemical Softness | S | Reciprocal of hardness, indicates reactivity. |
| Electronegativity | χ | The power of an atom to attract electrons to itself. |
| Electrophilicity Index | ω | Measures the energy lowering of a system when it accepts electrons. |
| Additional Electronic Charge | ΔNmax | The maximum electronic charge that a system may accept. |
Non-Linear Optical (NLO) Properties and Materials Design Principles
Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and data storage. nih.govmdpi.com The benzimidazole scaffold is a promising core for NLO materials. researchgate.net The NLO response of a molecule is determined by its reaction to an applied electric field and is described by its polarizability (α) and hyperpolarizability (β). nih.govacs.org
DFT calculations are a standard method for predicting these properties. mdpi.comresearchgate.net A large dipole moment (μ) and a high first hyperpolarizability (β) value are indicative of a strong NLO response. tandfonline.com Molecules with a small HOMO-LUMO gap tend to have higher polarizability and are often better candidates for NLO materials. nih.gov The design of NLO materials often involves creating donor-π-acceptor systems to enhance charge transfer and, consequently, the hyperpolarizability. For this compound, computational studies would quantify its dipole moment, polarizability, and hyperpolarizability to assess its potential as an NLO material. acs.orgmdpi.com
Representative NLO Properties for a Substituted Benzimidazole
The following data, based on published values for a benzimidazole derivative, illustrates the typical output of NLO calculations. nih.gov
| Parameter | Symbol | Representative Value |
|---|---|---|
| Dipole Moment | μ | 4.15 D |
| Mean Polarizability | ⟨α⟩ | 3.220 x 10-23 esu |
| First Hyperpolarizability | βtot | 1.895 x 10-30 esu |
Ligand-Target Interaction Modeling (Molecular Docking) in Mechanistic Contexts
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijpsjournal.comuin-malang.ac.id This method is central to drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. nih.govpnrjournal.com
Benzimidazole derivatives are known to interact with a wide range of biological targets, including enzymes like dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) in Plasmodium falciparum, various kinases, and topoisomerases. ijpsjournal.comresearchgate.netnih.govnih.gov For this compound, docking studies would be performed by placing the molecule into the active site of a relevant protein target. researchgate.netsemanticscholar.org
The output of a docking simulation includes a binding score (an estimation of binding affinity) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking. ijpsjournal.com For example, the nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking with aromatic amino acid residues like phenylalanine or tyrosine in the active site. These models provide a structural hypothesis for the molecule's mechanism of action, guiding further experimental validation and lead optimization. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 7 Chloro 1 Methyl 1h Benzo D Imidazole Systems
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding
In FT-IR spectroscopy, the molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes. Key absorptions for 7-chloro-1-methyl-1H-benzo[d]imidazole are expected in several distinct regions. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aliphatic C-H stretching from the N-methyl group is expected in the 2900-3000 cm⁻¹ region. The core of the molecule's signature lies in the fingerprint region (below 1650 cm⁻¹), which contains the C=C and C=N stretching vibrations of the fused benzimidazole (B57391) ring system. rsc.org The presence of the chlorine substituent is confirmed by a C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ range.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring and C-C backbone vibrations are often strong in the Raman spectrum. Characteristic peaks for the benzimidazole core are expected around 1015, 1265, and 1595 cm⁻¹. nih.govresearchgate.net The combination of both FT-IR and Raman spectra allows for a more complete assignment of the molecule's vibrational modes. nih.gov
Interactive Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Description |
| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman | Stretching of C-H bonds on the benzene (B151609) ring. |
| Aliphatic C-H Stretch | 2900 - 3000 | FT-IR, Raman | Asymmetric and symmetric stretching of the N-CH₃ group. |
| C=N/C=C Stretch | 1590 - 1620 | FT-IR, Raman | Imidazole (B134444) ring stretching vibrations. |
| Aromatic C=C Stretch | 1450 - 1580 | FT-IR, Raman | Benzene ring skeletal vibrations. |
| C-N Stretch | 1250 - 1350 | FT-IR | Stretching of the carbon-nitrogen bonds in the ring system. |
| C-Cl Stretch | 600 - 800 | FT-IR, Raman | Stretching of the carbon-chlorine bond on the aromatic ring. |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Excited State Dynamics
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, probes the electronic transitions within the molecule, providing insight into its chromophore system and excited-state dynamics. The benzimidazole core constitutes the primary chromophore, exhibiting characteristic π → π* transitions.
The UV-Vis absorption spectrum of benzimidazole derivatives typically displays strong absorption bands in the ultraviolet region. nih.gov For this compound, absorption maxima are expected between 250 and 310 nm. The substitution of the benzimidazole core with a chloro group (an auxochrome) and a methyl group can induce a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima depending on the interplay between inductive and resonance effects. The chloro group, with its electron-withdrawing inductive effect and electron-donating resonance effect, often leads to a red shift in the π → π* transitions.
Fluorescence spectroscopy measures the emission of light from the molecule as it relaxes from an excited electronic state to the ground state. Many benzimidazole derivatives are known to be fluorescent. Upon excitation at its absorption wavelength, this compound is expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the molecular structure and the local environment. For instance, a probe based on a benzimidazole derivative showed a distinct fluorescence emission maximum around 350 nm upon reaction, indicating the strong emissive properties of the benzimidazole core. nih.gov
Interactive Table 2: Expected Electronic Transitions for this compound
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Description |
| π → π | ~265 - 280 | High (>10,000) | Electronic transition associated with the conjugated π-system of the benzene ring. |
| π → π | ~300 - 310 | Moderate-High | Electronic transition primarily associated with the imidazole portion of the fused ring system. nih.gov |
| Fluorescence Emission | ~340 - 360 | N/A | Emission from the lowest singlet excited state (S₁) to the ground state (S₀). nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution-State Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides unambiguous assignment of all proton and carbon resonances. arabjchem.orgugm.ac.id
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the N-methyl group and the four aromatic protons. The N-methyl protons would appear as a sharp singlet, likely around 3.7 ppm, based on data for 1-methyl-1H-benzo[d]imidazole. rsc.org The aromatic region (7.0-8.0 ppm) would contain signals for the four protons on the benzoyl moiety. The proton at C2 of the imidazole ring would appear as a singlet further downfield. rsc.org The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Advanced 2D NMR techniques are crucial for definitive structural confirmation. researchgate.net
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling, allowing for the identification of adjacent protons in the aromatic ring. researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached, simplifying the assignment of carbon signals. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. researchgate.netsdsu.edu This is particularly useful for identifying quaternary carbons and confirming the substitution pattern. For example, an HMBC correlation between the N-methyl protons and the C2 and C7a carbons would confirm the position of the methyl group at N1.
Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| 1 | N-CH₃ | ~3.7 (s, 3H) | ~31.0 | C2, C7a |
| 2 | C2 | ~8.1 (s, 1H) | ~144.0 | H4, H-methyl |
| 3a | C3a | - | ~135.0 | H2, H4, H5 |
| 4 | C4-H | ~7.7 (d) | ~110.0 | C2, C5, C6, C7a |
| 5 | C5-H | ~7.3 (t) | ~124.0 | C3a, C4, C6, C7 |
| 6 | C6-H | ~7.3 (d) | ~123.0 | C4, C5, C7, C7a |
| 7 | C7 | - | ~118.0 | H5, H6 |
| 7a | C7a | - | ~143.0 | H4, H6, H-methyl |
Note: Predicted shifts are based on data for 1-methyl-1H-benzo[d]imidazole rsc.org and established substituent effects for chlorine.
Mass Spectrometry for Reaction Monitoring and Structural Confirmation in Complex Systems
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, enabling the confirmation of a molecule's chemical formula. lcms.cz For this compound (C₈H₇ClN₂), the calculated exact mass is 166.0298. ias.ac.in
In addition to molecular weight determination, MS provides structural information through analysis of fragmentation patterns. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion fragments in a predictable manner. For this compound, characteristic fragmentation pathways would include:
Isotopic Pattern: The presence of a chlorine atom results in a characteristic M+2 peak (at m/z 168) with an intensity approximately one-third that of the molecular ion peak (m/z 166), corresponding to the natural abundance of the ³⁷Cl isotope. rsc.org
Loss of Methyl Group: Cleavage of the N-CH₃ bond would result in a fragment at [M-15]⁺.
Loss of Chlorine: Fragmentation can involve the loss of the chlorine radical, leading to an ion at [M-35]⁺.
Ring Cleavage: Benzimidazoles characteristically lose a molecule of hydrogen cyanide (HCN) from the imidazole ring, leading to a fragment at [M-27]⁺ or subsequent fragments. rsc.orgscispace.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful for reaction monitoring, allowing for the selective detection of the target compound in complex mixtures with high sensitivity. lcms.cz
Interactive Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Ion Formula | Description |
| 168 | [C₈H₇³⁷ClN₂]⁺ | Molecular ion peak (³⁷Cl isotope). |
| 166 | [C₈H₇³⁵ClN₂]⁺ | Molecular ion peak (base peak). |
| 151 | [C₇H₄³⁵ClN₂]⁺ | Loss of the methyl radical (·CH₃). |
| 131 | [C₈H₇N₂]⁺ | Loss of the chlorine radical (·Cl). rsc.org |
| 104 | [C₇H₆N]⁺ | Loss of ·Cl followed by loss of HCN. rsc.org |
Biological Activity and Mechanistic Pathways of 7 Chloro 1 Methyl 1h Benzo D Imidazole Analogues Non Clinical Focus
In Vitro Enzyme Inhibition and Receptor Binding Studies
Analogues of 7-chloro-1-methyl-1H-benzo[d]imidazole have been investigated for their ability to inhibit specific enzymes and bind to various receptors, which is often the basis of their biological activity.
Enzyme Inhibition:
Kinase Inhibition: A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids were identified as potent multi-kinase inhibitors. Specifically, compounds 6h and 6i from this series demonstrated significant inhibitory activity against key kinases involved in cell proliferation and survival, such as EGFR, HER2, and CDK2. Furthermore, compound 6h was a potent inhibitor of AURKC, and 6i showed strong inhibitory effects against the mTOR enzyme, with IC50 values comparable to established tyrosine kinase inhibitors nih.govmdpi.com. Nazartinib, another benzimidazole-based compound, has also been shown to inhibit EGFR and HER2 proteins nih.gov.
Topoisomerase Inhibition: Certain novel 1H-benzo[d]imidazole derivatives have been identified as potential anticancer agents through their ability to target human topoisomerase I (Hu Topo I). Molecular docking studies and DNA relaxation assays confirmed that these compounds could inhibit the function of this essential enzyme, which is crucial for DNA replication and transcription acs.orgnih.govresearchgate.netnih.gov. Compound 12b from one such study showed 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μM acs.orgnih.govnih.gov.
Receptor Binding:
GABA-A Receptor Modulation: Studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have shown their ability to act as positive allosteric modulators of the α1β2γ2GABA-A receptor. It was found that these compounds mimic the steroelectronic properties of the imidazo[1,2-a]pyridine scaffold, allowing for molecular recognition with the GABA-A receptor at the α1/γ2 interface. The placement of a methyl group at the 6-position of the 1H-benzo[d]imidazole scaffold was found to be favorable for this interaction acs.org.
Bradykinin B1 Receptor Antagonism: In a study of small benzimidazole (B57391) derivatives, a chloroimidazole derivative was identified as a potent bradykinin B1 receptor antagonist with an IC50 value of 0.3 nM nih.gov.
Table 1: In Vitro Enzyme and Receptor Activity of Selected this compound Analogues
| Compound/Analogue Class | Target | Activity | Reference |
|---|---|---|---|
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids (6h, 6i) | EGFR, HER2, CDK2, AURKC (6h), mTOR (6i) | Potent Inhibition | nih.govmdpi.com |
| 1H-benzo[d]imidazole derivatives (e.g., 12b) | Human Topoisomerase I | Inhibition (IC50 = 16 μM for 12b) | acs.orgnih.govnih.gov |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | α1β2γ2GABA-A Receptor | Positive Allosteric Modulation | acs.org |
| Chloroimidazole derivative | Bradykinin B1 Receptor | Antagonist (IC50 = 0.3 nM) | nih.gov |
Cellular Pathway Modulation and Biological Process Intervention in Cell Lines
The enzymatic and receptor-level interactions of this compound analogues translate into measurable effects on cellular pathways and processes in various cell lines.
Cell Cycle Arrest: Several studies have reported the ability of benzimidazole derivatives to induce cell cycle arrest in cancer cell lines. For instance, compounds 11a , 12a , and 12b were found to cause a prominent G2/M arrest in cancer cells acs.orgnih.govresearchgate.netnih.gov. In another study, the lead compound 6i induced a significant cell cycle arrest at the G1 phase in HepG2 liver cancer cells. This was evidenced by an increase in the percentage of cells in the G0-G1 phase from 52.39% in untreated controls to 72.13% after treatment nih.gov. The cell cycle distribution index (CDI), a measure of cell proliferation, decreased from 0.91 to 0.39 in treated cells, indicating a reduced proliferation rate nih.gov.
Apoptosis Induction: The antiproliferative activity of these compounds is often linked to the induction of apoptosis. In HuT78 cells, compounds 5d and 12d were shown to disrupt the mitochondrial membrane potential and induce apoptosis after 24 hours of treatment researchgate.net. The mechanistic study of compound 6i in HepG2 cells revealed an upregulation of pro-apoptotic proteins Caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2, confirming its ability to induce apoptosis nih.govmdpi.com.
Wnt Pathway Signaling: The benzodiazepine analogue Bz-423 , which shares a similar bicyclic core structure, was found to suppress keratinocyte proliferation. This growth inhibition was associated with a redistribution of β-catenin from the cytoplasm to the cell membrane and reduced levels of c-myc and cyclin D1, which are key molecules in the Wnt signaling pathway nih.gov.
Table 2: Cellular Effects of this compound Analogues in Cell Lines
| Compound/Analogue | Cell Line(s) | Effect | Pathway/Process Modulated | Reference |
|---|---|---|---|---|
| 11a, 12a, 12b | Various cancer cell lines | G2/M phase cell cycle arrest | Cell Cycle Progression | acs.orgnih.govnih.gov |
| 6i | HepG2 (liver cancer) | G1 phase cell cycle arrest, Apoptosis induction | Cell Cycle Progression, Apoptosis | nih.govmdpi.com |
| 5d, 12d | HuT78 (lymphoma) | Disruption of mitochondrial membrane potential, Apoptosis | Apoptosis | researchgate.net |
| Bz-423 | Human epidermal keratinocytes | Suppression of proliferation | Wnt Signaling Pathway | nih.gov |
Antimicrobial Activity and Associated Mechanism of Action (e.g., Antibiofilm, Protein Interaction) in Preclinical Models
A significant area of research for benzimidazole analogues has been their antimicrobial properties, including activity against bacteria and fungi, and their ability to combat biofilms.
Antibacterial and Antifungal Activity: Derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Mycobacterium smegmatis, and Candida albicans nih.gov. Specifically, indolylbenzo[d]imidazoles 3ao and 3aq exhibited high activity against staphylococci with a minimum inhibitory concentration (MIC) of less than 1 µg/mL. The compound 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) demonstrated a low MIC of 3.9 µg/mL against both M. smegmatis and C. albicans nih.gov. Other studies have also confirmed the antimicrobial potential of various benzimidazole derivatives against different strains of Gram-positive and Gram-negative bacteria, as well as fungal microorganisms researchgate.netresearchgate.netclockss.org.
Antibiofilm Activity: Biofilms present a major challenge in treating infections due to their increased resistance to antibiotics nih.gov. Certain benzimidazole derivatives have shown excellent antibiofilm activity. Compounds 3aa , 3ad , 3ao , and 3aq were effective in inhibiting biofilm formation and also in killing cells within mature biofilms of S. aureus nih.gov.
Mechanism of Action: The antimicrobial mechanism of these compounds is multifaceted. Molecular docking analyses have suggested that indolylbenzo[d]imidazoles may exert their antibacterial action by interacting with and potentially inhibiting (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases nih.gov. FtsZ is a crucial protein in bacterial cell division, making it a promising target for antibacterial agents nih.gov.
Table 3: Antimicrobial and Antibiofilm Activity of Benzimidazole Analogues
| Compound/Analogue | Target Microorganism(s) | Activity | Potential Mechanism of Action | Reference |
|---|---|---|---|---|
| 3ao, 3aq | Staphylococcus aureus (including MRSA) | High antibacterial activity (MIC < 1 µg/mL) | Inhibition of (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases | nih.gov |
| 3ag | Mycobacterium smegmatis, Candida albicans | Antibacterial and antifungal activity (MIC = 3.9 µg/mL) | Not specified | nih.gov |
| 3aa, 3ad, 3ao, 3aq | Staphylococcus aureus | Excellent antibiofilm activity (inhibition and eradication) | Not specified | nih.gov |
Antiviral Activity in Non-Human Models and Viral Target Interaction Studies
Benzimidazole derivatives have been identified as a promising class of antiviral agents with a broad spectrum of activity against various DNA and RNA viruses.
Spectrum of Antiviral Activity: A novel series of benzo[d]imidazole-based heterocycles were evaluated for their inhibitory activities against HIV-1, HCV, SSPE, and H1N1 viruses and showed promising results researchgate.net. Other studies have reported the antiviral activity of benzimidazole analogues against Zika virus (ZIKV), yellow fever virus (YFV), herpes simplex virus-1 (HSV-1), and bovine viral diarrhea virus (BVDV) semanticscholar.orgnih.gov.
Viral Target Interaction: The antiviral mechanism often involves the inhibition of key viral enzymes. Docking studies have been performed to understand these interactions:
SARS-CoV-2: Imidazole (B134444) analogues attached to a 7-chloro-4-aminoquinoline moiety were studied for their binding to the active site of the SARS-CoV-2 main protease. Compounds 6a , 6b , and 6c showed greater binding energy than other derivatives, suggesting their potential as inhibitors semanticscholar.orgnih.gov.
HIV-1, HCV, H1N1: In vitro and in silico screening of a series of benzo[d]imidazoles was performed against HIV-1 reverse transcriptase (RT), HCV NS3/4A serine protease, and H1N1 neuraminidase (NA), providing insights into their possible mechanisms of action researchgate.net.
Zika Virus: For ZIKV, structure-activity relationship studies of benzimidazole derivatives demonstrated that specific substitutions on the benzimidazole ring were crucial for their inhibitory activity against the African ZIKV strain in Huh-7 and neural stem cells semanticscholar.org.
Table 4: Antiviral Activity and Viral Targets of Benzimidazole Analogues
| Compound/Analogue Class | Target Virus(es) | Potential Viral Target(s) | Reference |
|---|---|---|---|
| Imidazole analogues with 7-chloro-4-aminoquinoline | SARS-CoV-2 | Main protease | semanticscholar.orgnih.gov |
| Benzo[d]imidazole-based heterocycles | HIV-1, HCV, H1N1 | HIV-1 RT, HCV NS3/4A serine protease, H1N1 NA | researchgate.net |
| Benzimidazole derivatives | Zika Virus, Yellow Fever Virus | Not fully elucidated, but structure-dependent | semanticscholar.org |
Structure-Activity Relationship (SAR) and Pharmacophore Modeling for Biological Potential
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective this compound analogues.
Antiviral SAR: For anti-Zika virus activity, SAR studies revealed that a heteroaromatic ring at the C-2 position and specific substitutions at the N-1 position (like 4-OCH3-benzyl, 3-pyridinylmethyl, or 2-Cl-benzyl) along with a CF3 group at the C-5 position of the benzimidazole ring resulted in significant pharmacological profiles semanticscholar.org. Similarly, for anti-yellow fever virus activity, converting carboxylic acid and 5-carboxylate ester groups into an amide group enhanced the inhibitory action semanticscholar.orgnih.gov.
Antimicrobial SAR: In the context of PqsR inhibitors for Pseudomonas aeruginosa, SAR studies showed that a 1-methyl-1H-benzo[d]imidazol-2-amine derivative (6a ) had a 15-fold enhancement in activity compared to the parent compound. However, replacing this with 1-methyl-1H-benzo[d]imidazol-2-thiol, benzo[d]oxazol-2-amine, or benzo[d]thiazol-2-amine abolished the inhibitory activity, highlighting the importance of the 2-amino-1-methyl substitution pattern acs.org.
Enzyme Inhibition SAR: For dual soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) inhibitors, it was found that a methyl group close to the urea structure led to good or better activity. The sEH activity benefited from bulkier substitutions on the benzimidazole ring, while FLAP activity was more sensitive to changes in the heterocyclic system itself nih.gov.
Pharmacophore Modeling: Pharmacophore models have been developed to understand the key structural features required for biological activity. For imidazole-based chalcones with antimitotic potential, it was found that the imidazole ring is essential for the cytotoxic activity of elongated chalcone analogues nih.gov. For PqsR inhibitors, docking results indicated that benzimidazole, benzothiazole, and benzoxazole heterocycles showed promising interactions within the ligand-binding domain acs.org. The introduction of a chlorine atom at position 7 of 1,4-benzodiazepines significantly increases activity, suggesting it might interact with a lipophilic core of the target receptor chemisgroup.us.
Table 5: Summary of Key Structure-Activity Relationships
| Biological Activity | Favorable Structural Features | Unfavorable Structural Features | Reference |
|---|---|---|---|
| Anti-Zika Virus | Heteroaromatic ring at C-2; specific N-1 substitutions; CF3 at C-5 | - | semanticscholar.org |
| Anti-Yellow Fever Virus | Amide group at position 5 | Carboxylic acid or ester at position 5 | semanticscholar.orgnih.gov |
| PqsR Inhibition (P. aeruginosa) | 2-amino-1-methyl-1H-benzo[d]imidazole | 2-thiol, oxazol-2-amine, or thiazol-2-amine at position 2 | acs.org |
| sEH/FLAP Inhibition | Methyl group near urea structure; bulkier benzimidazole substitutions (for sEH) | - | nih.gov |
| General Receptor Binding | Chlorine at position 7 (e.g., in benzodiazepines) | - | chemisgroup.us |
Applications of 7 Chloro 1 Methyl 1h Benzo D Imidazole in Materials Science and Specialized Analytical Chemistry
Role as Ligands in Coordination and Organometallic Chemistry
The nitrogen atoms in the imidazole (B134444) ring make benzimidazole (B57391) derivatives excellent ligands for forming coordination complexes with a variety of metal ions. royalsocietypublishing.orgresearchgate.netmdpi.comsemanticscholar.org The resulting metal complexes have been investigated for numerous purposes, including catalysis and medicinal chemistry. royalsocietypublishing.orgsemanticscholar.org The electronic and steric properties of substituents on the benzimidazole ring play a crucial role in determining the stability, geometry, and reactivity of the corresponding metal complexes.
While extensive research exists on the coordination chemistry of variously substituted benzimidazoles—including those with methyl, nitro, and phenyl groups—no specific studies detailing the synthesis, structure, or properties of coordination or organometallic complexes involving 7-chloro-1-methyl-1H-benzo[d]imidazole as a ligand were identified in the available literature. Research has been published on closely related compounds, such as 7-chloro-4-aminoquinoline-benzimidazole hybrids and other chlorinated benzimidazole derivatives, but these molecules possess different substitution patterns or additional functional groups that significantly influence their coordination behavior. nih.govresearchgate.netdergipark.org.tr
Integration into Functional Materials for Optoelectronic and Sensing Devices
The highly conjugated and aromatic nature of the benzimidazole core endows many of its derivatives with interesting photophysical properties, making them candidates for use in functional materials. acs.orgnih.gov Research into benzimidazole-based molecules has explored their potential as organic luminophores, fluorescent probes, and components in nonlinear optical (NLO) materials. acs.orgmdpi.com The fluorescence properties can often be tuned by the addition of different substituents to the benzimidazole skeleton. mdpi.com
Furthermore, the ability of benzimidazole derivatives to interact with specific ions or molecules has led to their development as chemical sensors. For instance, some benzimidazole-based fluorescent probes have been designed for the selective detection of metal ions like Fe³⁺ and Co²⁺. researchgate.netmdpi.com These sensors often operate via mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
However, a direct link between This compound and its integration into functional materials for optoelectronic or sensing devices could not be established from the surveyed scientific literature. While the general class of benzimidazoles shows promise, specific data on the optical, electronic, or sensing properties of this particular compound are not available.
Development of Advanced Analytical Methods for Environmental or Process Monitoring
Benzimidazole-based compounds are a known class of fungicides, and consequently, methods for their detection in environmental samples are of significant interest. nih.govnih.gov Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with various detectors are commonly employed for the determination of benzimidazole residues in matrices like water and soil. nih.govnih.govepa.gov The development of these methods often involves sophisticated sample preparation steps, such as solid-phase extraction (SPE), sometimes using molecularly imprinted polymers for selective recognition. nih.gov
Despite the existence of these methods for the broader class of benzimidazoles, no research articles were found that describe the use of This compound as a target analyte or as a functional component (e.g., a reagent or standard) in the development of new analytical methods for environmental or industrial process monitoring.
Future Directions and Emerging Research Opportunities in 7 Chloro 1 Methyl 1h Benzo D Imidazole Chemistry
Interdisciplinary Research with Material Science and Biology
The inherent properties of the 7-chloro-1-methyl-1H-benzo[d]imidazole core make it a prime candidate for interdisciplinary research, bridging the gap between material science and biology.
Biological and Medicinal Chemistry: The benzimidazole (B57391) framework is a cornerstone in drug discovery. evitachem.com Derivatives of this compound have been specifically investigated as potent and selective inhibitors of key biological targets. For instance, (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816) was developed as a covalent inhibitor of oncogenic EGFR mutants in non-small-cell lung cancer. nih.gov Furthermore, related structures like 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile have been identified as potent antagonists of the PqsR protein, a key regulator of virulence in Pseudomonas aeruginosa, highlighting its potential in developing anti-infective therapies. acs.org Future research will likely focus on creating hybrid molecules, linking the this compound scaffold with other pharmacophores to develop agents with dual-action mechanisms or to overcome drug resistance. nih.gov
Material Science Applications: While heavily explored in biology, the potential of this compound in material science remains an emerging field. Benzimidazole derivatives, in general, have demonstrated significant efficacy as corrosion inhibitors for metals like carbon steel in acidic environments. doi.org The presence of heteroatoms (nitrogen) and the aromatic system allows these molecules to adsorb onto metal surfaces, forming a protective layer. doi.org The specific electronic properties conferred by the chloro and methyl groups on the this compound ring could be harnessed to design highly effective, next-generation corrosion inhibitors. Research in this area would involve synthesizing novel derivatives and evaluating their performance using electrochemical and surface analysis techniques, potentially leading to new protective coatings and materials.
| Area of Research | Application of this compound Derivatives | Key Findings/Potential | Relevant Compounds Mentioned |
| Biology/Medicinal Chemistry | Anticancer Agents | Potent and selective covalent inhibitors of EGFR mutants (L858R, ex19del, T790M). nih.gov | EGF816 (Nazartinib) |
| Biology/Medicinal Chemistry | Anti-infective Adjuvants | Potent antagonists of PqsR in P. aeruginosa, reducing virulence and biofilm formation. acs.org | 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile |
| Material Science | Corrosion Inhibition | Potential for use as corrosion inhibitors for metals due to the adsorptive properties of the benzimidazole core. doi.org | (General Benzimidazole Derivatives) |
Novel Synthetic Methodologies and Green Chemistry Advancement
The synthesis of benzimidazoles is evolving from traditional methods, which often require harsh conditions, towards more efficient and environmentally benign processes. nih.govacs.org
Novel Synthetic Pathways: Historically, the synthesis of benzimidazoles involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh dehydrating or oxidizing conditions, using reagents like strong acids or heavy metals. nih.govacs.org Modern synthetic chemistry is exploring novel routes, including microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. acs.orgrsc.org For example, the synthesis of 2-substituted benzimidazoles has been achieved by reacting o-phenylenediamine (B120857) with aldehydes under microwave irradiation, demonstrating a greener and more efficient approach. chemmethod.comrsc.org Another innovative direction is the development of one-pot reactions using versatile catalysts to streamline the synthesis of complex benzimidazole derivatives. chemmethod.com
Green Chemistry Principles: The application of green chemistry is a major thrust in the synthesis of this compound and its analogs. This involves the use of eco-friendly and recyclable catalysts, such as zinc oxide nanoparticles (ZnO-NPs), which have been shown to efficiently catalyze the cyclocondensation reaction to form the benzimidazole ring. nih.govmdpi.com These nano-catalyzed methods offer advantages like high product yields, shorter reaction times, and the ability to recover and reuse the catalyst. nih.govmdpi.com Other green approaches include using water as a solvent, performing reactions at room temperature, and employing catalysts like aqueous boric acid or zinc acetate (B1210297) under solvent-free conditions. chemmethod.commdpi.com
| Synthetic Approach | Description | Advantages | Reference Example |
| Traditional Condensation | Reaction of o-phenylenediamines with carboxylic acids or aldehydes using strong acids (HCl, PPA) or oxidizing agents. acs.org | Well-established methodology. | Synthesis using p-toluenesulfonic acid. nih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture, accelerating the rate of reaction. | Shorter reaction times, higher yields, fewer side products. chemmethod.com | Synthesis of 2-phenyl-benzimidazole using Montmorillonite K10 clay under microwave irradiation. mdpi.com |
| Nano-Catalysis | Employs nanocatalysts like ZnO-NPs for the cyclocondensation of o-phenylenediamines and aldehydes. nih.govmdpi.com | High yield, short reaction time, catalyst recyclability, eco-friendly. nih.govmdpi.com | ZnO-NP catalyzed synthesis of mono-substituted benzimidazoles. nih.govmdpi.com |
| Solvent-Free/Aqueous Media | Reactions conducted without organic solvents or in water, often at room temperature. | Environmentally benign, reduced waste, operational simplicity. | Synthesis using aqueous boric acid solution at room temperature. chemmethod.com |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool for accelerating the discovery and development of novel benzimidazole-based compounds. These in silico methods allow for the prediction of molecular properties and biological activities, guiding synthetic efforts and minimizing trial-and-error experimentation.
Molecular Docking and Simulation: Molecular docking is widely used to predict the binding orientation and affinity of benzimidazole derivatives to their biological targets. acs.orgnih.gov This technique was instrumental in identifying human topoisomerase I as a probable target for a series of novel benzimidazoles and in understanding the binding interactions within the enzyme's active site. nih.govacs.org Such studies are crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models are mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. doi.orgresearchgate.net For example, machine learning models have been developed to predict the corrosion inhibition efficiency of benzimidazole derivatives based on molecular descriptors calculated using Density Functional Theory (DFT). doi.org These predictive models can screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.
ADME and Quantum Chemical Predictions: In silico prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties is a critical step in drug discovery, helping to assess the "drug-likeness" of a compound early in the development process. rsc.org Computational tools can predict parameters like oral bioavailability, membrane permeability, and potential toxicity. nih.govrsc.org Concurrently, quantum chemical methods like DFT are used to calculate fundamental properties such as enthalpy of formation, entropy, and electronic structure, which are vital for understanding reactivity and for parameterizing QSAR/QSPR models. doi.orgresearchgate.net
| Computational Tool | Application for this compound Research | Predicted Properties |
| Molecular Docking | Predicts binding modes and affinities to biological targets (e.g., enzymes, receptors). acs.orgnih.gov | Binding energy, protein-ligand interactions, mechanism of inhibition. |
| QSAR/QSPR Models | Correlates molecular structure with biological activity or physicochemical properties. doi.orgresearchgate.net | Inhibition efficiency (e.g., for corrosion), anticancer activity, quantum chemical properties (enthalpy, entropy). |
| ADME Prediction | Assesses pharmacokinetic and drug-likeness profiles. rsc.orgresearchgate.net | Oral bioavailability, water solubility, blood-brain barrier penetration, toxicity risks. |
| Density Functional Theory (DFT) | Calculates quantum chemical descriptors and electronic properties. doi.orgmdpi.com | Molecular orbital energies (HOMO/LUMO), dipole moment, charge distribution, reactivity indices. |
Exploration of Undiscovered Reactivity and Transformative Potential
The this compound scaffold possesses distinct reactive sites that offer vast potential for novel chemical transformations and the creation of molecules with unique functions.
Functionalization and Reactivity: The structure presents several handles for chemical modification. The chloro group at the 7-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the creation of diverse derivatives. evitachem.com The C2 position of the benzimidazole ring is also a common site for functionalization, often achieved through condensation reactions or by first installing a reactive group like an aldehyde. evitachem.com The N-methyl group provides stability against tautomerization and influences the electronic properties of the ring system. Exploring novel catalytic methods, such as C-H activation, could unlock new pathways for functionalizing the benzene (B151609) portion of the scaffold, leading to previously inaccessible derivatives.
Transformative Potential in Hybrid Molecules: A significant area of emerging research is the synthesis of hybrid molecules, where the this compound core is covalently linked to other biologically active or functional moieties. nih.govmdpi.com This strategy aims to produce chimeric compounds with enhanced or entirely new properties. For example, hybrids of benzimidazoles with quinolines have been synthesized to create potent antiproliferative agents. nih.gov Similarly, combining the benzimidazole scaffold with a triazole ring has yielded compounds with antimicrobial properties. mdpi.com The transformative potential lies in designing and synthesizing novel hybrids for applications in targeted therapy, dual-functional materials, and molecular probes for biological imaging and diagnostics.
| Transformation Type | Description | Potential Outcome |
| Nucleophilic Aromatic Substitution | Displacement of the C7-chloro atom by various nucleophiles. evitachem.com | Introduction of new functional groups (amines, ethers, thiols), altering solubility, and biological targeting. |
| C2-Position Functionalization | Introduction of substituents at the C2 position via condensation or other coupling reactions. evitachem.comekb.eg | Attachment of diverse side chains to modulate biological activity or material properties. |
| Synthesis of Hybrid Molecules | Covalent linking of the benzimidazole scaffold to other pharmacophores or functional units. nih.govmdpi.com | Creation of molecules with dual-action mechanisms, enhanced potency, or novel applications (e.g., theranostics). |
| Novel C-H Activation | Direct functionalization of C-H bonds on the benzene ring using modern catalytic methods. | Access to new isomers and derivatives that are difficult to synthesize via traditional methods. |
Q & A
Q. What synthetic methodologies are commonly used to prepare 7-chloro-1-methyl-1H-benzo[d]imidazole?
A key approach involves sulfonylation of the benzimidazole core. For example, 2-chloro-1H-benzo[d]imidazole can be reacted with tosyl chloride (TsCl) in the presence of a base (e.g., NEt₃) to introduce the methyl group at the 1-position, yielding 2-chloro-1-tosyl-1H-benzo[d]imidazole with 71% efficiency after purification . Alternative routes include direct alkylation of the imidazole nitrogen using methylating agents under controlled conditions.
Q. How is this compound characterized structurally?
- Single-crystal X-ray diffraction confirms planarity of the benzimidazole core (maximum deviation ≤ 0.0258 Å) and dihedral angles between substituents (e.g., 61.73° between imidazole and phenyl rings in analogs) .
- NMR spectroscopy : Distinct ¹H and ¹³C chemical shifts are observed for the methyl group (e.g., δ ~3.8 ppm for N–CH₃) and chlorine substituent (e.g., δ ~140 ppm for C–Cl in ¹³C NMR) .
Q. What biological activities are associated with benzimidazole derivatives like this compound?
Benzimidazoles exhibit broad bioactivity, including kinase inhibition (e.g., EGFR) and antimicrobial effects . For instance, analogs with chloro and methyl groups show enhanced binding to PRMT5/MTA complexes (IC₅₀ = 12.0 μM) via bifurcated H-bonds and hydrophobic interactions . Chlorinated derivatives also demonstrate antibacterial activity against S. aureus and S. typhi .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
- Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, with electron density localized on the imidazole ring.
- Nonlinear Optical (NLO) Properties : Derivatives with electron-withdrawing groups (e.g., nitro) exhibit high hyperpolarizability (βtot > 1,000 × 10⁻³⁰ esu), suggesting potential in photonic applications .
Q. What strategies resolve contradictions in binding affinity data for benzimidazole-based inhibitors?
Discrepancies in ligand efficiency (LLE) often arise from lipophilicity variations. For example, 7-chloro-1-methyl-1H-benzo[d]imidazol-2-amine (clogP = 1.7) shows lower LLE (3.2) than less lipophilic analogs due to reduced solvation energy. Optimization involves introducing polar substituents (e.g., –OH, –NH₂) to balance potency and physicochemical properties .
Q. How do structural modifications at the 2- and 7-positions affect biological activity?
- 2-Position : Amine or sulfonyl groups enhance kinase inhibition by forming H-bonds with residues like Glu435 and Glu444 in PRMT5 .
- 7-Position : Chlorine improves antimicrobial activity (MIC = 8 µg/mL against S. aureus) by increasing membrane permeability, while bulkier groups (e.g., trifluoromethyl) reduce potency due to steric hindrance .
Q. What experimental and theoretical approaches validate intermolecular interactions in benzimidazole-protein complexes?
- X-ray crystallography : Co-crystal structures (e.g., PDB: 8CTB) reveal critical interactions, such as ionic bonds between protonated imidazole nitrogens and Asp/Edu residues .
- Molecular Dynamics (MD) : Simulations (e.g., 100 ns trajectories) assess stability of key H-bonds and hydrophobic packing in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
